5-Fluoro-2-oxa-7-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-oxa-7-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure that includes a fluorine atom, an oxygen atom, and a nitrogen atom within its spiro ring system.
Vorbereitungsmethoden
The synthesis of 5-Fluoro-2-oxa-7-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common synthetic route includes the reaction of appropriate precursors under specific conditions to form the desired spiro compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
5-Fluoro-2-oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-oxa-7-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound may enhance its binding affinity to certain targets, leading to specific biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-oxa-7-azaspiro[3.5]nonane can be compared with other similar spirocyclic compounds, such as:
2-Oxa-7-azaspiro[3.5]nonane: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-Oxa-6-azaspiro[3.5]nonane: Has a different ring structure, which may affect its reactivity and applications.
The presence of the fluorine atom in this compound makes it unique and may enhance its properties for specific applications.
Eigenschaften
Molekularformel |
C7H12FNO |
---|---|
Molekulargewicht |
145.17 g/mol |
IUPAC-Name |
5-fluoro-2-oxa-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H12FNO/c8-6-3-9-2-1-7(6)4-10-5-7/h6,9H,1-5H2 |
InChI-Schlüssel |
FSBNZGMVVBQASA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(C12COC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.